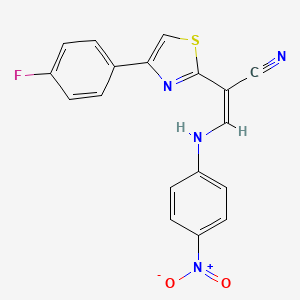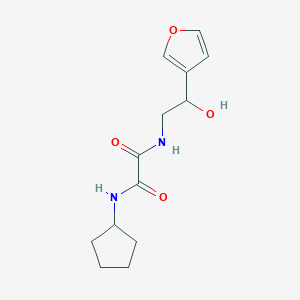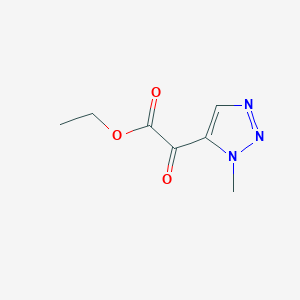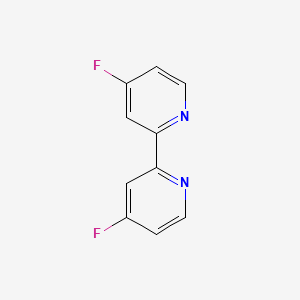![molecular formula C20H20FN3O4S B2673292 3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-43-5](/img/structure/B2673292.png)
3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a fluorobenzyl group and a phenylsulfonyl group, which can greatly influence its chemical properties and reactivity.
Applications De Recherche Scientifique
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) explored N-Halamine-coated cotton for antimicrobial and detoxification applications, demonstrating that compounds structurally related to the queried chemical can effectively inactivate pathogens and detoxify harmful substances. The chlorine-loaded fabrics showed significant efficacy against Staphylococcus aureus and Escherichia coli O157:H7, highlighting their potential in creating antimicrobial surfaces and materials for healthcare and environmental safety (Ren et al., 2009).
Anticonvulsant Activity
Obniska et al. (2006) synthesized and tested a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives for their anticonvulsant activity, demonstrating that specific structural modifications, such as fluorination, enhance efficacy in comparison to analogs. This research highlights the potential of structurally related compounds in developing new anticonvulsant medications (Obniska et al., 2006).
Anti-tumor and Anti-angiogenic Activities
The investigation by Basappa et al. (2009) into novel hydantoin derivatives, including ones structurally akin to the query, revealed significant anti-proliferative effects against cancer cell lines and potential to inhibit angiogenesis. These findings underscore the promise of related compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Basappa et al., 2009).
Supramolecular Outcomes of Fluorination
Simić et al. (2021) conducted a study on the supramolecular outcomes of fluorination in cyclohexane-5-spirohydantoin derivatives, illustrating how subtle changes, such as fluorination, can significantly affect the molecular interactions and potential pharmaceutical applications of these compounds. The research points to the intricate relationship between molecular structure and pharmaceutical properties, offering insights into the design of more effective drugs (Simić et al., 2021).
Conformational and Spectral Studies
Further studies, such as those by Madaiah et al. (2012) and Manjunath et al. (2011), delve into the synthesis, structural characterization, and pharmacological potential of compounds similar to 3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, shedding light on the diverse applications of these chemicals in medicinal chemistry (Madaiah et al., 2012; Manjunath et al., 2011).
Propriétés
IUPAC Name |
8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-8-6-15(7-9-16)14-24-18(25)20(22-19(24)26)10-12-23(13-11-20)29(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYMVBSFIMIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)


![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)

![2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2673228.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)